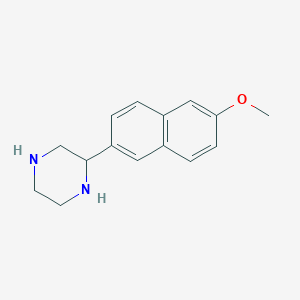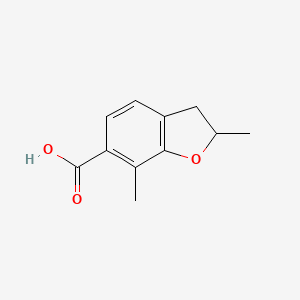![molecular formula C16H11F3N2O2 B1418140 3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one CAS No. 339279-39-9](/img/structure/B1418140.png)
3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one
Vue d'ensemble
Description
“3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients2. However, the specific synthesis process for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” is not readily available in the resources.
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involving “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” are not specified in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass3. However, these properties for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” are not specified in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one and its derivatives have been synthesized and characterized in various studies, showcasing their potential in scientific research. For instance, the synthesis and characterization of a new series of hydroxy pyrazolines, a class of compounds similar to the one , have been explored. These compounds were obtained through a reaction process that included the use of various thiosemicarbazides, revealing the chemical versatility of these types of compounds (Parveen, Iqbal, & Azam, 2008).
Photochemical Properties
Research on the photochemical properties of certain hydroxychalcone compounds, which share structural similarities with 3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one, has demonstrated intriguing behaviors such as excited-state intramolecular hydrogen atom transfer, resulting in fluorescence with a large Stokes shift. This phenomenon suggests potential applications in the field of materials science and photochemistry (Tasaki, Momotake, Kanna, & Arai, 2012).
Anti-malarial Activity
Hydroxyenone derivatives, closely related to the chemical structure of interest, have exhibited potent anti-malarial activity, as demonstrated in studies evaluating their efficacy against chloroquine-sensitive P. falciparum. The binding energies and molecular docking studies of these compounds highlight their potential as effective anti-malarial agents (Dalal, Kumar, Khanna, Kumar, Paliwal, & Kamboj, 2019).
Safety And Hazards
Orientations Futures
Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future2. However, the specific future directions for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” are not specified in the available resources.
Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Propriétés
IUPAC Name |
3-hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)20-21-14(10-22)15(23)11-5-2-1-3-6-11/h1-10,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKROKXYGMPENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




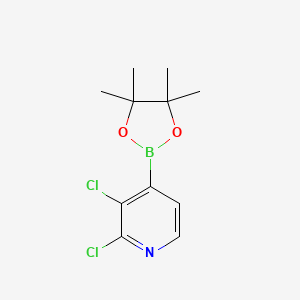
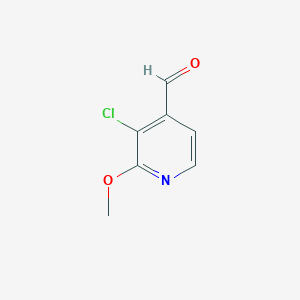
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)
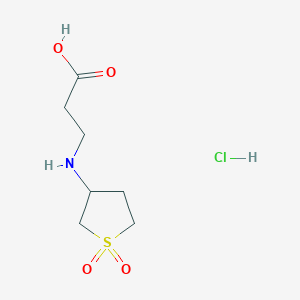
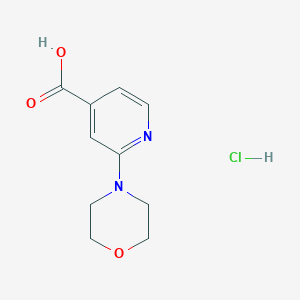
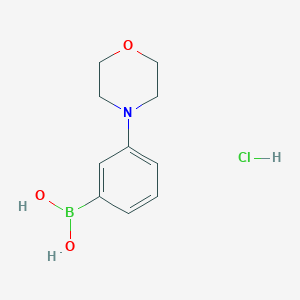
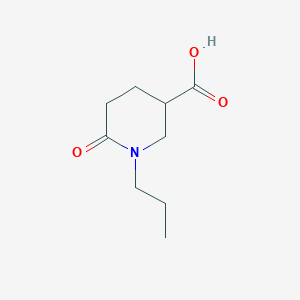
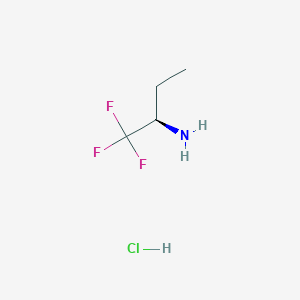


![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)
